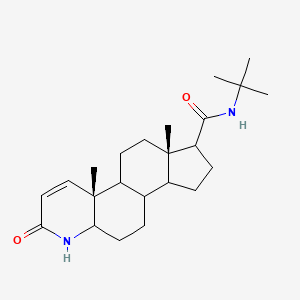

Finasteride (3)

Description

Historical Perspectives and Discovery of Steroid 5α-Reductase Inhibition

The journey toward the development of 5α-reductase inhibitors (5-ARIs) began with key clinical observations that illuminated the distinct physiological roles of testosterone (B1683101) (1) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT) (2). nih.gov A pivotal moment in this discovery process came from studies in the 1970s of a population in the Dominican Republic with a specific form of congenital pseudohermaphroditism. nih.govbioscientifica.com These individuals, locally known as "guevedoces," had a genetic deficiency in the steroid 5α-reductase type 2 enzyme. nih.gov This deficiency prevented the conversion of testosterone (1) to DHT (2), leading to ambiguous genitalia at birth, which masculinized at puberty, but notably, these individuals did not develop benign prostatic hyperplasia (BPH) or male pattern baldness. nih.gov

This natural human model was crucial in establishing that DHT (2), not testosterone (1), is the primary androgen responsible for the growth and development of the prostate gland, as well as for other conditions like facial hair growth and androgenic alopecia. nih.govnews-medical.net This understanding spurred research into developing compounds that could specifically block the 5α-reductase enzyme as a therapeutic strategy. nih.gov

The 5α-reductase enzyme was later found to exist as multiple isozymes, with Type I and Type II being the most characterized initially. fda.gov Type I is predominantly found in sebaceous glands and the liver, while Type II is the primary isozyme in the prostate and hair follicles. fda.govnih.gov More recently, a third isozyme, Type III, has also been identified. nih.govwikipedia.org The goal of pharmaceutical research became the synthesis of specific inhibitors that could target these enzymes. This led to the creation of a class of drugs known as 5α-reductase inhibitors, with Finasteride (B1672673) (3) being the first to be approved for medical use in 1992. nih.govwikipedia.org

Table 1: Key Milestones in the Discovery of 5α-Reductase Inhibition

| Year/Period | Discovery or Milestone | Significance |

|---|---|---|

| 1970s | Observation of 5α-reductase deficiency in a Dominican Republic population ("guevedoces"). nih.gov | Established the distinct roles of Testosterone (1) and DHT (2) and identified DHT (2) as the key driver of prostate growth. nih.govbioscientifica.com |

| 1989 | A cDNA from rat liver encoding a 5α-reductase enzyme was successfully isolated. nih.gov | Overcame challenges related to the protein's insolubility, enabling detailed study of the enzyme. nih.gov |

| 1992 | Finasteride (3) is marketed as the first 5α-reductase inhibitor. nih.govwikipedia.org | Marked the translation of basic research into a targeted therapeutic agent for BPH. nih.gov |

| Post-1992 | Identification and characterization of multiple 5α-reductase isozymes (Type I, II, and III). nih.govwikipedia.orgnih.gov | Provided a more nuanced understanding of steroid metabolism in different tissues and pathways for more selective inhibitors. fda.gov |

Overview of Finasteride as a Synthetic 4-Azasteroid Modulator

Finasteride (3) is a synthetic androstane (B1237026) steroid, classified specifically as a 4-azasteroid. wikipedia.orgwikipedia.org Its chemical structure, 17β-(N-tert-butylcarbamoyl)-4-aza-5α-androst-1-en-3-one, is analogous to endogenous steroid hormones like testosterone (1), but with a key modification: a nitrogen atom replaces the carbon at position 4 of the steroid A-ring. wikipedia.orgnih.govwikipedia.org This structural feature is fundamental to its mechanism of action.

Finasteride (3) functions as a potent, competitive, and specific inhibitor of the steroid 5α-reductase enzyme, particularly the Type II and Type III isoenzymes. nih.govwikipedia.orggpatindia.com In vitro studies have demonstrated a high degree of selectivity, with an inhibitory affinity for the human Type II 5α-reductase that is approximately 100-fold greater than for the Type I isozyme. fda.govfda.gov The mechanism of inhibition is complex, involving the formation of a stable adduct with the enzyme and the cofactor NADP+. fda.govfda.gov This effectively blocks the enzyme's catalytic activity, preventing the conversion of testosterone (1) into the more potent androgen, 5α-dihydrotestosterone (DHT) (2). drugbank.comupguys.com

The inhibition of 5α-reductase by Finasteride (3) leads to a substantial and rapid reduction in DHT concentrations in both serum and target tissues, such as the prostate gland and scalp. fda.govdrugbank.com Research has shown that it can decrease serum DHT levels by approximately 70% and prostatic DHT levels by up to 90%. nih.govdrugbank.com This targeted suppression of the primary androgen involved in prostate growth and hair follicle miniaturization forms the basis of its biological effect. news-medical.netglowm.com

Table 2: Physicochemical Properties of Finasteride (3)

| Property | Value |

|---|---|

| Chemical Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide wikipedia.orggpatindia.com |

| Molecular Formula | C₂₃H₃₆N₂O₂ fda.govwikipedia.orgfda.gov |

| Molecular Weight | 372.55 g·mol⁻¹ fda.govwikipedia.orgfda.gov |

| Appearance | White crystalline powder fda.govfda.gov |

| Melting Point | Near 250°C fda.govfda.gov |

| Classification | Synthetic 4-Azasteroid nih.govwikipedia.orgchemicalbook.com |

| Mechanism of Action | Competitive inhibitor of Type II and III 5α-reductase nih.govwikipedia.org |

Scope of Contemporary Academic Inquiry into Finasteride's Biological Actions

While Finasteride (3) was developed for its specific effects on DHT-mediated conditions, contemporary research has expanded to investigate its broader biological actions and potential implications in various physiological systems. This academic inquiry is driven by the widespread expression of 5α-reductase isozymes and the diverse roles of their steroid substrates and metabolites.

One significant area of research is the neuropsychiatric effects of Finasteride (3). Given that 5α-reductase is present in the brain and metabolizes neurosteroids, studies are exploring potential associations between Finasteride (3) use and cognitive function, mood, and anxiety. frontiersin.org Some research has pointed to a potential link with memory impairment and has investigated underlying mechanisms, such as alterations in the dendritic structure of hippocampal neurons in animal models. frontiersin.org

Another emerging field is the investigation of Finasteride's (3) cardiovascular and metabolic effects . A 2024 study published in the Journal of Lipid Research found an association between Finasteride (3) use and lower cholesterol levels in men. news-medical.net In mouse models, the administration of Finasteride (3) was linked to reduced plasma cholesterol, delayed progression of atherosclerosis, and decreased liver inflammation. news-medical.net Conversely, other research has suggested a possible increased risk of insulin (B600854) resistance. nih.gov

Furthermore, recent findings suggest Finasteride (3) may possess anti-inflammatory properties . Studies in murine models have indicated that it can reduce the expression of multiple inflammatory factors. nih.gov This opens up new avenues for investigating its potential role in inflammatory processes beyond its established indications.

Table 3: Summary of Contemporary Research Areas for Finasteride (3)

| Research Area | Focus of Inquiry | Key Research Findings/Observations |

|---|---|---|

| Neuropsychiatry | Investigation of cognitive, mood, and anxiety-related effects. frontiersin.org | Studies report potential associations with memory deficits and mood disturbances; animal models show changes in neuronal structures. frontiersin.orgmdpi.com |

| Cardiovascular Health | Effects on cholesterol levels and atherosclerosis. news-medical.net | Associated with lower plasma cholesterol in human survey data and delayed atherosclerosis in mouse models. news-medical.net |

| Cancer Chemoprevention | Role in preventing prostate and bladder cancer. nih.govnih.gov | Reduced overall prostate cancer incidence in the PCPT; potential association with reduced bladder cancer risk under investigation. nih.govnih.gov |

| Anti-Inflammatory Actions | Modulation of inflammatory pathways. nih.gov | Shown to reduce multiple inflammatory factors in animal models of BPH. nih.gov |

| Metabolic Effects | Impact on insulin sensitivity and liver health. nih.gov | Research suggests a potential increased risk for insulin resistance and non-alcoholic fatty liver disease. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C23H36N2O2 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(9aR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14?,15?,16?,17?,18?,22-,23+/m0/s1 |

InChI Key |

DBEPLOCGEIEOCV-USODZXNSSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4[C@@]3(C=CC(=O)N4)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C |

Origin of Product |

United States |

Enzymatic Mechanisms of 5α Reductase Inhibition by Finasteride

Structural and Functional Characterization of Steroid 5α-Reductase Isoenzymes

Distinction and Distribution of Type I, Type II, and Type III Isoforms

The 5α-reductase enzyme family consists of three distinct isoenzymes: type I (SRD5A1), type II (SRD5A2), and type III (SRD5A3). While they all catalyze the reduction of steroid substrates, they differ in tissue distribution and biochemical properties. researchgate.net

Type I 5α-reductase is predominantly found in non-genital skin, liver, and the brain. fda.govoup.com Specifically, it is expressed in sebaceous glands, sweat glands, and epidermal and follicular keratinocytes. nih.gov This isoform is responsible for approximately one-third of circulating dihydrotestosterone (B1667394) (DHT). fda.gov

Type II 5α-reductase is the primary isoenzyme in prostatic tissue, seminal vesicles, epididymis, and hair follicles. fda.govdrugbank.com It is responsible for the majority (two-thirds) of circulating DHT. fda.govdrugbank.com The development of male external genitalia is dependent on this isoform. nih.gov

Type III 5α-reductase is expressed in various tissues, including the prostate, liver, and brain. researchgate.net While it can metabolize testosterone (B1683101), its primary role is thought to be in N-linked protein glycosylation. researchgate.net

The distinct distribution of these isoenzymes leads to their varied physiological and pathological roles.

Cofactor Requirements and Catalytic Mechanisms of 5α-Reductase

All three 5α-reductase isoenzymes require the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) to carry out their catalytic function. acs.orgpnas.org The reaction mechanism involves the transfer of a hydride ion from NADPH to the steroid substrate, breaking the Δ4,5 double bond. wikipedia.org This is a stereospecific and irreversible reaction. pnas.orgwikipedia.org

The catalytic process is initiated by the binding of NADPH to the enzyme, followed by the steroid substrate. wikipedia.org The enzyme then facilitates the hydride transfer from NADPH to the C5 position of the steroid, and a proton is donated to the C4 position, resulting in the 5α-reduced steroid product and NADP+. unimi.it The isoenzymes exhibit different optimal pH levels for activity. Type I has a broad optimum between pH 6.0 and 8.5, whereas type II has a sharp optimum at pH 5.0. oup.com

Finasteride (B1672673) as a Mechanism-Based and Competitive Inhibitor

Specificity and Selectivity for Human Type II 5α-Reductase

Finasteride (3) is a potent inhibitor that demonstrates significant selectivity for the type II 5α-reductase isoenzyme over the type I isoform. drugbank.compfsfoundation.org In vitro studies have shown a 100-fold greater selectivity for the type II enzyme. fda.govjddtonline.info The inhibitory concentration (IC50) for type II is 4.2 nM, while for type I it is 500 nM. fda.gov This high degree of selectivity for the type II isoenzyme is a cornerstone of its mechanism of action. acs.orgpfsfoundation.org While finasteride is more selective for type II, it also inhibits the type III isoenzyme. nih.govwikipedia.org

Molecular Interaction and Formation of the Enzyme-NADP-Dihydrofinasteride Adduct

Finasteride (3) functions as a mechanism-based, or "suicide," inhibitor of type II 5α-reductase. acs.orgnih.gov This implies that the enzyme's own catalytic action converts finasteride into a reactive molecule that then forms an irreversible bond with the enzyme. unimi.itnih.gov The process starts with the binding of NADPH, followed by finasteride. The enzyme then attempts to reduce finasteride as it would its natural substrate, testosterone.

This enzymatic action leads to the creation of a stable, covalent adduct between a dihydrofinasteride (4) intermediate and NADP+ within the enzyme's active site. pfsfoundation.orgnih.govnih.govresearchgate.net This enzyme-NADP-dihydrofinasteride adduct is a highly stable complex that effectively inactivates the enzyme. acs.orgunimi.it The formation of this adduct explains the potent and long-lasting inhibitory effect of finasteride on type II 5α-reductase. acs.org

Kinetics of Irreversible Inactivation and Enzyme Turnover

The inactivation of type II 5α-reductase by finasteride (3) is a time-dependent process, a characteristic of irreversible inhibitors. bioscientifica.comnih.gov The rate of this inactivation is influenced by the concentrations of both finasteride and NADPH. The formation of the stable enzyme-NADP-dihydrofinasteride adduct is a slow process with a low turnover rate. acs.orgresearchgate.net

Due to the slow dissociation of this adduct, with a reported half-life of approximately 30 days for the type II enzyme complex, the recovery of enzyme activity is not immediate after the removal of free finasteride. fda.govacs.org Consequently, the restoration of 5α-reductase function relies on the synthesis of new enzyme molecules. uwaterloo.ca This slow turnover and the effectively irreversible nature of the inhibition contribute to the extended duration of finasteride's action. uwaterloo.ca

Comparative Enzymology of Finasteride Across Isoenzyme Profiles

Finasteride's inhibitory effect varies significantly across the different isoenzymes of 5α-reductase. Humans have three identified isoenzymes: type 1, type 2, and type 3. Finasteride is a potent inhibitor of type 2 and type 3 5α-reductase but is less effective against the type 1 isoenzyme. jcu.edu.aunih.gov It demonstrates an approximately 100-fold greater affinity for the type 2 enzyme than for the type 1 enzyme. medchemexpress.com This specificity is crucial as the type 2 isoenzyme is predominantly located in the prostate and hair follicles. nih.gov Conversely, the type 1 isoenzyme is more abundant in skin and sebaceous glands. nih.gov

The inhibitory power of a compound is measured by its half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor needed to reduce the enzyme's activity by 50% in a laboratory setting. researchgate.net Finasteride is a time-dependent inhibitor for both type 1 and type 2 isoenzymes, though the rate of inactivation is much quicker for type 2. plos.orgnih.gov This potent, time-dependent inhibition of 5α-reductase type 2 is a key feature of its mechanism. plos.org

While finasteride is a weak inhibitor of the type 1 isoenzyme, it effectively inhibits type 2 and type 3. nih.gov Research indicates that finasteride acts as a competitive inhibitor for the type 1 isoenzyme and an uncompetitive inhibitor for the type 2 isoenzyme. researchgate.netnih.gov The significant variation in IC50 values across studies highlights the need for standardized assay conditions to accurately assess inhibitor potency. sci-hub.se

Below is an interactive data table summarizing the reported IC50 values for finasteride across the 5α-reductase isoenzymes.

| Isoenzyme | IC50 (nM) |

| 5α-reductase type 1 | 360 |

| 5α-reductase type 2 | 4.2 - 69 |

| 5α-reductase type 3 | 17.4 |

Note: The IC50 values can vary based on the experimental conditions. The values presented are representative figures from available research. medchemexpress.comnih.govsci-hub.se

Influence of Genetic Variation in Steroid 5α-Reductase on Finasteride Interaction

Genetic polymorphisms in the genes that code for 5α-reductase isoenzymes, particularly SRD5A2 for the type 2 enzyme, can alter the interaction with finasteride. jcu.edu.au These genetic variants can change the enzyme's structure, potentially affecting finasteride's binding and inhibitory efficacy. jcu.edu.auperfecthairhealth.com

A prominent polymorphism in the SRD5A2 gene is the V89L variant, which involves the substitution of valine (V) with leucine (B10760876) (L) at position 89. This change leads to a reduction in 5α-reductase type 2 activity by about 30%. dovepress.comaacrjournals.org Another significant polymorphism is A49T, where alanine (B10760859) (A) is replaced by threonine (T) at position 49. The A49T variant is associated with increased enzyme activity. dovepress.comaacrjournals.org

The effect of these polymorphisms on finasteride's effectiveness can be complex. For instance, the V89L–A49T haplotype has shown a higher affinity for finasteride compared to other variants. nih.gov This suggests that individuals with certain genetic profiles may respond differently to finasteride, and understanding these variations could help in personalizing treatments. perfecthairhealth.comnih.gov However, some studies have found no association between finasteride concentrations and polymorphisms in the SRD5A2 gene itself, suggesting that genetic variations in metabolic pathways, such as those involving CYP3A4, might also play a significant role in the drug's variable efficacy among individuals. jcu.edu.au

The following interactive table details common SRD5A2 polymorphisms and their potential impact on the enzyme and its interaction with finasteride.

| Polymorphism | Amino Acid Change | Effect on Enzyme Activity | Potential Influence on Finasteride Interaction |

| V89L | Valine → Leucine | Reduced by ~30% dovepress.comaacrjournals.org | May alter binding affinity and response to inhibition. nih.gov |

| A49T | Alanine → Threonine | Increased dovepress.comaacrjournals.org | May influence the concentration of finasteride needed for effective inhibition. nih.gov |

Molecular and Cellular Pharmacology of Finasteride

Modulation of Dihydrotestosterone (B1667394) (DHT) Homeostasis in Target Cellular Systems

Finasteride (B1672673) is a synthetic 4-azasteroid compound that functions as a competitive and specific inhibitor of 5α-reductase, particularly the type II isoenzyme. drugbank.comnih.govxyonhealth.complos.org This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT). drugbank.comnih.govoup.com The type II 5α-reductase is predominantly located in the prostate, seminal vesicles, epididymides, and hair follicles. drugbank.com

By inhibiting this enzyme, Finasteride blocks the peripheral conversion of testosterone to DHT, leading to a significant reduction in DHT concentrations within these target tissues and in the serum. drugbank.comnih.gov Studies have shown that Finasteride can suppress serum DHT levels by approximately 70% and intraprostatic DHT levels by 85–90%. nih.govkarger.comamegroups.orgacs.org In prostatic tissue from men with benign prostatic hyperplasia (BPH), treatment with Finasteride resulted in an approximate 80% lower DHT content compared to placebo. drugbank.com Similarly, it has been shown to decrease DHT concentrations in the scalp. drugbank.com The mechanism of inhibition involves the formation of a stable complex between Finasteride and the 5α-reductase enzyme. drugbank.com While Finasteride has a much higher affinity for the type II isoenzyme, chronic treatment may also affect the type I isoenzyme, which contributes to about one-third of circulating DHT. drugbank.comnih.gov The substantial decrease in intracellular DHT levels alters the androgenic environment of target cells, forming the basis of its pharmacological effects. drugbank.comnih.gov This reduction in DHT leads to decreased androgen-receptor-mediated cell proliferation in tissues like the prostate. drugbank.com

Finasteride's Impact on Intracellular Signaling Pathways

The impact of Finasteride on Androgen Receptor (AR) expression and activity is complex and can be tissue- and context-dependent. Androgens like testosterone and DHT regulate gene expression by binding to the AR, which then acts as a transcription factor. plos.orgnih.gov Given that Finasteride drastically reduces DHT levels, it indirectly modulates AR-mediated signaling. plos.org

Some studies suggest that Finasteride treatment can lead to an increase in AR expression. scielo.brresearchgate.net For instance, in a model of androgen-dependent prostate cancer (LNCaP cells), long-term exposure to Finasteride increased AR expression. nih.govresearchgate.net Similarly, an immunohistochemical study in human hyperplastic prostate tissue showed a significant upregulation of AR after 30 to 180 days of Finasteride treatment. scielo.brresearchgate.net Conversely, other research indicates that Finasteride treatment can reduce epithelial AR expression in BPH patients. nih.gov In LNCaP cells, Finasteride has been observed to slightly down-regulate AR expression in Western blot analysis. scielo.br

Beyond simply altering DHT levels, Finasteride's structural similarity to androgens raises the possibility that it may directly interact with the AR. nih.gov Studies have shown that Finasteride can inhibit DHT binding to a mutant form of the AR (T877A) found in LNCaP and C4-2 prostate cancer cells, thereby repressing DHT-induced transcriptional activity and cell growth. nih.govtandfonline.comresearchgate.net This antagonistic effect was specific to the mutant AR, as it was not observed in cells with wild-type AR. nih.gov In LNCaP cells, Finasteride was shown to repress the DHT-induced expression of AR-regulated genes like Prostate-Specific Antigen (PSA) and Kallikrein-related peptidase 2 (KLK2) in a dose-dependent manner. tandfonline.comresearchgate.net

Finasteride has been shown to induce apoptosis, or programmed cell death, in various cell types, particularly in prostate cells. nih.govmdpi.comspandidos-publications.com This pro-apoptotic effect is a key mechanism contributing to the reduction in prostate gland size. mdpi.com The induction of apoptosis is mediated through the modulation of several key intracellular signaling proteins.

Caspases are a family of proteases that are central to the execution of apoptosis. spandidos-publications.comresearchgate.net Finasteride treatment has been demonstrated to activate these apoptotic effector proteins. In the LNCaP human prostate cancer cell line, Finasteride-induced apoptosis is associated with an increase in the activity of Caspase-3. nih.govspandidos-publications.com Studies in BPH tissues from patients treated with Finasteride also showed an activation of the effector caspases-3 and -6. mdpi.comresearchgate.net However, this effect appeared to be transient, as the apoptotic process was no longer observed after about one month of treatment. mdpi.com In contrast, a short-term, 30-day study of Finasteride administered before prostate cancer surgery found a decrease in Caspase-7 in cancer cells, with little to no effect on Caspase-3. auajournals.org In men with androgenetic alopecia, Finasteride treatment for 6 months was found to reduce the expression of caspases, including Caspase-3, to levels seen in a normal scalp, suggesting a role in regulating hair follicle homeostasis. jle.com

The Bcl-2 family of proteins includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bad), which together regulate mitochondrial-mediated apoptosis. nih.govspandidos-publications.comfrontiersin.org Finasteride alters the balance of these proteins to favor cell death.

In LNCaP prostate cancer cells, Finasteride treatment markedly increased the expression of the pro-apoptotic protein Bax while significantly reducing the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govspandidos-publications.com This shift results in a decreased Bcl-2/Bax ratio, making the cells more susceptible to apoptosis. spandidos-publications.com

In rat models, Finasteride treatment also led to a significant reduction in Bcl-2 and Bcl-xL levels in the ventral prostate. spandidos-publications.com The same study observed a substantial increase in the pro-apoptotic proteins Bad and Bcl-xs. spandidos-publications.com However, the effect of Finasteride on these proteins can vary. One study on BPH nodules found that Finasteride did not affect the expression of Bcl-2 and Bcl-xL. researchgate.net Another study on skin flaps found that Finasteride increased the expression of the anti-apoptotic Bcl-2 and decreased the pro-apoptotic Bax, suggesting an anti-apoptotic role in that specific context to preserve tissue after ischemia-reperfusion injury. nih.gov

Table 1: Effect of Finasteride on Apoptotic Protein Expression in LNCaP Cells This table is for illustrative purposes and synthesizes findings from cited research.

| Protein | Function | Effect of Finasteride Treatment | Reference |

|---|---|---|---|

| Caspase-3 | Pro-apoptotic | Increased activity | nih.gov, spandidos-publications.com |

| Bcl-2 | Anti-apoptotic | Significantly reduced expression | nih.gov, spandidos-publications.com |

| Bcl-xL | Anti-apoptotic | Significantly reduced expression | nih.gov, spandidos-publications.com |

| Bax | Pro-apoptotic | Markedly increased expression | nih.gov, spandidos-publications.com |

Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, a process crucial for tissue remodeling, cell invasion, and metastasis. Their activity is regulated by Tissue Inhibitors of Metalloproteinases (TIMPs).

Studies have shown that Finasteride can modulate the expression and activity of MMPs. In human prostate cell lines, Finasteride significantly downregulated the activity of MMP-2 and MMP-9. plos.org Specifically, in RWPE-1 and PC3 cells, both MMP-2 and MMP-9 activity were reduced, while in DU145 cells, only MMP-2 activity was decreased. plos.org This downregulation of MMPs is a proposed mechanism by which Finasteride inhibits prostate cancer cell invasion. plos.orgresearchgate.net

In terms of TIMPs, Finasteride exposure led to a significant upregulation of TIMP-2 expression in RWPE-1 cells after 72 hours, with expression increasing by up to 150% compared to controls. plos.org However, it did not cause significant changes in TIMP-1 or TIMP-2 expression in LNCaP or DU145 cell lines. plos.orgresearchgate.net In a rat model, combined treatment with Finasteride and Doxazosin for 30 days led to decreased mRNA expression for MMP-2, TIMP-1, and TIMP-2. nih.gov The same study noted a decrease in the gelatinolytic activity of MMP-2 but an increase in MMP-9 activity. nih.gov

Table 2: Summary of Finasteride's Effects on MMPs and TIMPs in Prostate Cell Lines This table synthesizes data from the cited PLOS One study.

| Cell Line | Factor | Effect of Finasteride Treatment | Reference |

|---|---|---|---|

| RWPE-1 | MMP-2 Activity | Downregulated | plos.org |

| MMP-9 Activity | Downregulated | plos.org | |

| TIMP-2 Expression | Upregulated (up to 150% increase) | plos.org | |

| PC3 | MMP-2 Activity | Downregulated | plos.org |

| MMP-9 Activity | Downregulated (up to 70% reduction) | plos.org | |

| TIMP-1 & TIMP-2 Expression | No significant modulation | plos.org | |

| DU145 | MMP-2 Activity | Downregulated | plos.org |

| TIMP-1 & TIMP-2 Expression | No significant changes | plos.org | |

| LNCaP | TIMP-1 & TIMP-2 Expression | No significant changes | plos.org |

Induction and Regulation of Apoptotic Cascades

Activation of Caspase Family Proteins (e.g., Caspase-3, Caspase-7)

Interplay with Neuroactive Steroid Biosynthesis and Associated Pathways

Finasteride's primary mechanism of action is the inhibition of 5α-reductase, an enzyme crucial for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). koreamed.org However, its pharmacological effects extend beyond androgen metabolism, significantly impacting the biosynthesis of neuroactive steroids. These steroids, synthesized within the nervous system, are potent modulators of neuronal function, particularly through their interaction with GABA-A receptors. koreamed.orgdovepress.com

Finasteride administration has been shown to significantly decrease the levels of several key neuroactive steroids. dovepress.com By blocking 5α-reductase, finasteride impedes the conversion of progesterone (B1679170) to 5α-dihydroprogesterone (5α-DHP) and subsequently to allopregnanolone (B1667786) (also known as tetrahydroprogesterone (B1260524) or THP). archivesofmedicalscience.comscielo.brplos.org Similarly, the conversion of deoxycorticosterone to dihydrodeoxycorticosterone (DHDOC) is also inhibited. koreamed.orgplos.org Allopregnanolone and DHDOC are powerful positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA. plos.org Consequently, a reduction in their synthesis can lead to decreased GABAergic signaling in the brain. archivesofmedicalscience.com

Studies in animal models have demonstrated a dose-dependent inhibition of stress-induced elevations of brain allopregnanolone following finasteride administration. oup.com Research has also indicated that in individuals with post-finasteride syndrome, there are significantly lower cerebrospinal fluid (CSF) concentrations of 5α-DHP and allopregnanolone compared to healthy controls. archivesofmedicalscience.com One study noted that after finasteride treatment, there was a significant decrease in all 5α-reduced metabolites of testosterone and progesterone. dovepress.commdpi.com

The alteration of neurosteroid levels by finasteride has been linked to changes in the expression of GABA-A receptor subunits. For instance, neonatal administration of finasteride in rats led to an increase in the expression of α4 and δ GABA-A receptor subunits in the hippocampus. scielo.br Another study observed an increase in the gene expression of the β3 subunit of the GABA-A receptor in the cerebellum after subchronic finasteride treatment. nih.gov These findings suggest that finasteride-induced modifications of neurosteroid levels can lead to plastic changes in the GABA-A receptor system.

| Neuroactive Steroid | Effect of Finasteride | Associated Pathway | Reference |

| Allopregnanolone (THP) | Decrease | Inhibition of 5α-reductase mediated conversion from Progesterone | archivesofmedicalscience.complos.org |

| 5α-Dihydroprogesterone (5α-DHP) | Decrease | Inhibition of 5α-reductase mediated conversion from Progesterone | archivesofmedicalscience.com |

| Dihydrodeoxycorticosterone (DHDOC) | Decrease | Inhibition of 5α-reductase mediated conversion from Deoxycorticosterone | koreamed.orgplos.org |

| Dihydrotestosterone (DHT) | Decrease | Inhibition of 5α-reductase mediated conversion from Testosterone | koreamed.org |

Investigations into Endoplasmic Reticulum (ER) Stress and Oxidative Stress Responses

Recent research has explored the connection between finasteride and cellular stress pathways, specifically endoplasmic reticulum (ER) stress and oxidative stress. The ER is a critical organelle for protein folding and synthesis, and disruptions in its function can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. oup.comnih.gov This, in turn, can trigger the unfolded protein response (UPR), a signaling cascade aimed at restoring ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. oup.comnih.gov

Studies have indicated that finasteride can induce ER stress. In a study on rats, finasteride administration led to significant changes in ER stress markers in testicular tissue. archivesofmedicalscience.com Specifically, there was an increase in the levels of GRP-78 (glucose-regulated protein 78), a key chaperone protein indicative of ER stress, as well as phosphorylated IRE1 (p-IRE1) and phosphorylated JNK (p-JNK), which are components of the UPR pathway. archivesofmedicalscience.com Another study also reported that finasteride treatment resulted in increased ER stress and apoptotic markers. archivesofmedicalscience.com The relationship between ER stress and finasteride may be linked to androgen imbalance, as genes involved in ER stress have been shown to be regulated by androgens. oup.comnih.gov

The induction of ER stress by finasteride appears to be interconnected with oxidative stress. archivesofmedicalscience.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. The relationship between ER stress and oxidative stress is often bidirectional, where the accumulation of unfolded proteins can trigger ROS production, and conversely, ROS can impair protein folding in the ER. archivesofmedicalscience.com

Finasteride has been shown to modulate oxidative stress, although the effects can be tissue-specific. In a rat model of benign prostatic hyperplasia, finasteride treatment regulated components of oxidative stress. Some research suggests that finasteride may have antioxidant effects. plos.org However, other studies indicate that finasteride can negatively influence the antioxidant defense system. For example, finasteride treatment in adult male rats was found to cause changes in the antioxidant defense system in the epididymis of their offspring, potentially leading to improper ROS concentrations. scielo.br It has been speculated that finasteride, by modulating androgen activity, can act similarly to endocrine disruptors, which are known to negatively affect protection against oxidative stress. scielo.br In a study investigating a finasteride animal model, it was found that the UPR effectors and apoptotic markers were triggered in a ROS-dependent manner. dovepress.com

| Stress Pathway Marker | Effect Observed with Finasteride | Tissue/Model | Reference |

| GRP-78 | Increased | Rat Testis | archivesofmedicalscience.com |

| p-IRE1 | Increased | Rat Testis | archivesofmedicalscience.com |

| p-JNK | Increased | Rat Testis | archivesofmedicalscience.com |

| Antioxidant Enzymes (e.g., CAT, SOD) | Altered Expression/Activity | Rat Epididymis | scielo.br |

| Reactive Oxygen Species (ROS) | Implicated in UPR induction | Animal Model | dovepress.com |

Preclinical Research Methodologies and Models in Finasteride Studies

In Vitro Cell Culture Models

Preclinical evaluation of finasteride (B1672673) heavily relies on in vitro cell culture models to elucidate its mechanisms of action at the cellular and molecular level. These models provide a controlled environment to study the direct effects of the compound on prostate cells, independent of systemic physiological influences.

A variety of established human and murine prostate-derived cell lines are employed in finasteride research, each representing different aspects of prostate biology and disease. These include androgen-sensitive and androgen-independent prostate cancer cell lines, as well as cell lines derived from non-malignant prostatic tissue.

Commonly used cell lines include:

LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line that expresses the androgen receptor (AR) and prostate-specific antigen (PSA). aacrjournals.orgscience.gov It is a foundational model for studying androgen-dependent prostate cancer.

RWPE-1: A non-tumorigenic, immortalized human prostatic epithelial cell line often used as a model for the normal prostate epithelium. science.govnih.gov

PC3 and DU145: Androgen-independent human prostate cancer cell lines that are useful for investigating castration-resistant prostate cancer. science.govnih.gov PC3 cells are AR-null, while DU145 cells have a mutated AR. nih.gov

BPH-1: A human benign prostatic hyperplasia cell line used to study the cellular processes involved in BPH. mdpi.com

CaP8: A murine prostate cancer cell line.

The selection of these cell lines allows researchers to investigate finasteride's effects across a spectrum of prostatic conditions, from a normal cellular phenotype to androgen-sensitive and castration-resistant cancers. nih.gov

In vitro models are instrumental in assessing the impact of finasteride on key cellular behaviors associated with cancer progression, such as proliferation, migration, and invasion.

Cell Proliferation: Studies have shown varied effects of finasteride on cell proliferation depending on the cell line and dosage. For instance, at lower concentrations, finasteride was observed to increase cell proliferation in LNCaP, PC3, and DU145 cell lines. ispub.com Conversely, at higher concentrations, it significantly reduced cell growth in DU145 cells. ispub.com In another study, finasteride was found to inhibit the growth of LNCaP cells in a dose-dependent manner. nih.gov

Cell Migration and Invasion: The effect of finasteride on the migratory and invasive potential of prostate cells is a critical area of investigation. One study demonstrated that finasteride significantly inhibited the cell invasion of RWPE-1, LNCaP, PC3, and DU145 cell lines. nih.govplos.org However, significant inhibition of cell migration was only observed in RWPE-1 and LNCaP cells, with only slight, non-significant inhibition in PC3 and DU145 cells. nih.govplos.org These studies often employ wound healing assays and transwell migration assays to quantify cellular movement. plos.orgresearchgate.net The inhibition of invasion has been linked to the downregulation of matrix metalloproteinases (MMPs), specifically MMP2 and MMP9. nih.gov

| Cell Line | Androgen Sensitivity | Effect on Proliferation | Effect on Migration | Effect on Invasion |

|---|---|---|---|---|

| LNCaP | Sensitive | Increased at low doses, inhibited at higher doses ispub.comnih.gov | Significantly inhibited nih.govplos.org | Significantly inhibited nih.govplos.org |

| RWPE-1 | Non-tumorigenic | Data not uniformly reported | Significantly inhibited nih.govplos.org | Significantly inhibited nih.govplos.org |

| PC3 | Independent | Increased at low doses ispub.com | Slightly inhibited (non-significant) nih.govplos.orgresearchgate.net | Significantly inhibited nih.govplos.org |

| DU145 | Independent | Increased at low doses, inhibited at high doses ispub.com | Slightly inhibited (non-significant) nih.govplos.orgresearchgate.net | Significantly inhibited nih.govplos.org |

To delve deeper into the molecular mechanisms of finasteride, a range of biochemical and molecular assays are utilized.

Apoptosis Induction: Research into finasteride's ability to induce programmed cell death (apoptosis) has yielded complex results. One study found that short-term finasteride administration appeared to decrease the apoptotic factor caspase-7 in cancer cells but had minimal effect on caspase-3, bcl-2, p53, and p21. auajournals.org Another study reported that finasteride did not induce apoptosis in PC-3 cells. nih.gov In a testosterone-induced androgenetic alopecia mouse model, finasteride-loaded microspheres were shown to suppress hair follicle apoptosis by increasing Bcl-2 expression and decreasing cleaved-caspase-3. spandidos-publications.com

Enzyme Activity: A primary focus of finasteride research is its inhibitory effect on 5α-reductase activity. Assays measuring the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT) are fundamental. Additionally, studies have investigated finasteride's impact on the activity of other enzymes, such as matrix metalloproteinases (MMPs). Finasteride has been shown to downregulate the activity of MMP2 and MMP9 in RWPE-1 and PC3 cells, and MMP2 in DU145 cells. nih.govplos.org

Gene Expression Profiling: Gene expression studies provide a broad overview of the molecular changes induced by finasteride. In LNCaP cells, finasteride treatment has been shown to down-regulate the expression of the PSA gene, which is linked to a decrease in androgen receptor (AR) levels. aacrjournals.org Other research has indicated that finasteride can upregulate the expression of the AR in hyperplastic prostate tissue and LNCaP cells. nih.govresearchgate.net Furthermore, in PC3 cells, finasteride was found to induce the expression of Nrf2 and HO-1 proteins, which are involved in cellular defense mechanisms. nih.gov In LNCaP and PC3 cells, finasteride treatment led to the upregulation of several genes involved in the angiogenesis pathway. bioscientifica.com

Application in Studies of Cell Proliferation, Migration, and Invasion

In Vivo Animal Models

In vivo animal models are indispensable for studying the systemic effects of finasteride on androgen-dependent biological systems, providing insights that cannot be obtained from cell culture experiments alone.

Rodent models, including rats, mice, and hamsters, are the most commonly used systems for preclinical studies of finasteride. ijpsonline.com

Rats: Sprague-Dawley and Wistar rats are frequently used to create models of benign prostatic hyperplasia (BPH) and prostate cancer. mdpi.comoncotarget.comajms.iq BPH is often induced by the administration of testosterone propionate. mdpi.comoncotarget.comfrontiersin.org The Transgenic Rat for Adenocarcinoma of the Prostate (TRAP) model is a relevant model for assessing the effects of compounds on androgen-dependent cell proliferation. researchgate.net The Dunning R-3327H rat prostate tumor model has also been utilized. plos.orgaacrjournals.org

Mice: Nude mice are often used for xenograft studies, where human prostate cancer cell lines like LNCaP are implanted to study tumor growth in a living organism. plos.orgaacrjournals.org The C57BL/6 mouse is a common model for studying androgenetic alopecia. spandidos-publications.com

Hamsters: The hamster flank organ is a well-established model for studying the effects of androgens and anti-androgens on sebaceous gland activity, which is an androgen-dependent process. scialert.netsci-hub.senih.govresearchgate.net

The choice of model depends on the specific research question, with each model offering unique advantages for studying different aspects of androgen action and inhibition.

A key advantage of in vivo models is the ability to assess how different tissues respond to finasteride treatment.

In rat models of BPH, oral administration of finasteride has been shown to significantly reduce prostate weight and the prostatic index. mdpi.comoncotarget.comfrontiersin.org Histological analysis reveals a reduction in the thickness of the prostatic epithelial cell layer. mdpi.comoncotarget.com Studies in rats have also demonstrated that finasteride can decrease serum levels of testosterone and DHT. mdpi.com

In hamster models, topical application of finasteride has been shown to reduce the size of the sebaceous glands in the flank organs. nih.gov These studies also revealed that topical finasteride can have systemic effects, leading to a decrease in the weight of the prostate and seminal vesicles. nih.govresearchgate.net

Xenograft studies in nude mice have shown that finasteride can inhibit the growth of LNCaP human prostate cancer tumors. researchgate.netplos.orgaacrjournals.org However, its efficacy can be less than that of dual 5α-reductase inhibitors or castration. aacrjournals.org

| Rodent Model | Condition | Tissue | Observed Effect of Finasteride |

|---|---|---|---|

| Rat | Testosterone-Induced BPH | Prostate | Reduced weight and index, decreased epithelial thickness mdpi.comoncotarget.comfrontiersin.org |

| Rat | Testosterone-Induced BPH | Serum | Decreased testosterone and DHT levels mdpi.com |

| Hamster | Androgen-Dependent Sebaceous Gland | Flank Organ | Reduced sebaceous gland size nih.gov |

| Hamster | Androgen-Dependent Sebaceous Gland | Prostate, Seminal Vesicles | Reduced weight (systemic effect) nih.govresearchgate.net |

| Mouse (Nude) | LNCaP Xenograft | Tumor | Inhibited tumor growth researchgate.netplos.orgaacrjournals.org |

| Mouse (C57BL/6) | Androgenetic Alopecia | Hair Follicles | Promoted hair growth, suppressed apoptosis spandidos-publications.com |

Methodological Considerations for Model Selection and Experimental Design in Finasteride Research

The selection of an appropriate preclinical model is a critical determinant of the translational success of research on Finasteride (3). The choice between in vitro, in vivo, and ex vivo systems depends fundamentally on the specific research question, whether it pertains to understanding the mechanism of 5-alpha reductase (5AR) inhibition, evaluating effects on hair growth, or studying its impact on prostatic tissue. oup.combioscientifica.com Methodological rigor in experimental design is equally crucial for ensuring the validity and reproducibility of findings. mdpi.com

A systematic appraisal of laboratory models used in androgenetic alopecia (AGA) research highlights a heavy reliance on in vitro and in vivo systems. oup.com Seventy studies in a systematic review utilized in vitro models, primarily two-dimensional (2D) monolayer cell cultures, for investigating androgen characterization, 5AR inhibition, and the effects of Dihydrotestosterone (1). nih.gov Concurrently, 27 studies employed in vivo models, including mice, rats, and monkeys, to examine Dihydrotestosterone (1) synthesis, 5AR expression and inhibition, and subsequent hair growth. oup.comnih.gov The use of ex vivo models, such as human scalp explants, remains less common, though they offer a more physiologically relevant system for studying AGA-associated genes and the action of 5AR inhibitors. oup.comnih.gov

Model Selection

The choice of a model system is guided by its ability to recapitulate the specific biological context of interest. For instance, while cell lines are foundational tools, the limited number of widely used immortalized prostate cancer cell lines represents a bottleneck in preclinical investigations, as they may not reflect the diversity of patient tumor types. bioscientifica.com This underscores the need for newer models, such as patient-derived xenografts (PDXs), to better represent human disease. bioscientifica.com

In Vitro Models

In vitro models are indispensable for high-throughput screening and mechanistic studies. Common models include:

Dermal Papilla Cell (DPC) Cultures: Used to assess cell proliferation and the effects of compounds on hair follicle cells. oup.com

Enzymatic and Radiochemical Assays: Directly measure the inhibitory activity of Finasteride (3) on 5-alpha reductase isoenzymes. oup.com

Gene Expression Profiling: Investigates changes in gene expression in response to Finasteride (3) treatment in cell cultures. oup.com

While 2D cell cultures are widely used, there is a growing recognition of the superiority of three-dimensional (3D) tissue culture models, which are more physiologically representative. nih.gov

In Vivo Models

Animal models are essential for evaluating the systemic effects of Finasteride (3) and its impact on complex biological processes like hair growth and prostate gland volume. nih.gov

Rodent Models: Mice and rats are commonly used. oup.comnih.gov Hairless rats have been utilized for in vitro and in vivo pharmacokinetic studies of topical formulations. nih.gov The C57BL/6N mouse model has been used to study the effects of Finasteride (3) on hippocampal neurogenesis. frontiersin.org

Hamster Models: The hamster flank and ear models are specifically used for studying follicular delivery of topical formulations. scispace.comresearchgate.net

Canine Models: Dogs with spontaneous benign prostatic hyperplasia (BPH) serve as a valuable model for studying the effects of Finasteride (3) on prostate volume. mdpi.com

Primate Models: The stumptail macaque, which exhibits male pattern baldness, is a highly relevant animal model for studying hair growth promotion by Finasteride (3). fda.gov

Xenograft Models: Nude mice bearing human prostate cancer xenografts (e.g., LNCaP) or dermal papilla cell xenografts are used to study the effects of Finasteride (3) on tumor growth and hair follicle induction, respectively. oup.complos.org

Ex Vivo Models

Ex vivo models, such as cultured human hair follicles or skin biopsies, bridge the gap between in vitro and in vivo research. oup.com They allow for the study of Finasteride's (3) effects in a system that maintains the complex architecture of the native tissue. nih.gov For example, human abdominal skin has been used alongside hairless rat skin in permeation studies for topical formulations. nih.gov

Table 1: Preclinical Models in Finasteride Research

| Model Type | Specific Model | Primary Research Application | Key Findings/Observations |

|---|---|---|---|

| In Vitro | Dermal Papilla Cells (DPCs) | Cell proliferation assays, 5AR inhibition studies | Increased cell viability and proliferation; inhibition of 5AR activity. oup.com |

| 2D Monolayer Cells | Characterization of androgen and 5AR action, DHT effects | Used to study 5AR inhibition and the effects of Dihydrotestosterone (1). oup.com | |

| 3D Tissue Culture | More physiologically representative preclinical research | Highlighted as a more suitable model for future research translation. nih.gov | |

| In Vivo | Mice (e.g., C57BL/6) | Hair growth assays, xenograft studies | Increased hair density, weight, and thickness; increased anagen/telogen ratio. oup.commeliordiscovery.com |

| Rats (e.g., hairless) | Pharmacokinetic studies of topical formulations | Used to assess skin retention and systemic absorption. nih.gov | |

| Hamster (flank and ear) | Follicular delivery of topical formulations | Liquid-state vesicles showed higher drug deposition in the pilosebaceous unit. researchgate.net | |

| Dogs (spontaneous BPH) | BPH treatment studies | Consistent reduction in prostatic volume. mdpi.com | |

| Monkeys (stumptail macaque) | Male pattern baldness studies | Promotion of hair growth observed. fda.gov | |

| Ex Vivo | Human Scalp Explants | Action of 5AR inhibitors, gene studies | Used to study AGA-associated genes and inhibitor action in a preserved tissue structure. oup.com |

Experimental Design Considerations

A robust experimental design is paramount for generating reliable data in Finasteride (3) research.

Assay Selection: The choice of assay must align with the study's objectives. For instance, evaluating hair growth can involve multiple outcome measures, including hair counts, hair weight, photographic analysis, and histological assessment of the anagen-to-telogen ratio. oup.comresearchgate.net For BPH studies in dogs, endpoints include prostate volume reduction measured via imaging and histopathology, as well as changes in blood flow velocity. mdpi.com

Controls and Comparators: The inclusion of appropriate controls (e.g., placebo, vehicle) and active comparators is standard. ishrs-htforum.orgijdvl.com In studies of topical formulations, comparisons are often made against oral Finasteride (3) to assess relative efficacy and systemic exposure. ishrs-htforum.org

Minimizing Bias: Methodological rigor, including clear reporting of randomization sequence generation and allocation concealment, is crucial for minimizing bias and ensuring the internal validity of studies. mdpi.com

Model-Specific Factors: Certain methodological details can significantly influence outcomes. For example, in xenograft studies, the number of cancer cells injected can impact the rate of tumor growth. plos.org In studies of topical formulations, the use of film-forming agents like hydroxypropyl chitosan (B1678972) can create a cutaneous depot, prolonging drug release and minimizing systemic absorption. nih.govresearchgate.net

Table 2: Examples of Experimental Design in Finasteride Studies

| Study Focus | Model Used | Experimental Groups | Key Measured Outcomes |

|---|---|---|---|

| Topical Formulation Permeation | Hairless rat and human abdominal skin | Multiple hydroxypropyl chitosan-based and anhydrous formulations | In vitro skin permeation and retention; in vivo plasma and skin pharmacokinetics. nih.gov |

| Follicular Delivery Enhancement | Hamster flank and ear | Liposome and niosome vesicle formulations vs. hydroalcoholic solution | In vitro permeation rate; in vivo deposition in the pilosebaceous unit. researchgate.net |

| BPH Treatment | Spontaneously affected dogs | Finasteride (3) treated vs. untreated BPH dogs | Prostatic volume, serum and prostatic DHT levels, blood serum biochemistry. mdpi.com |

Chemical Synthesis and Structure Activity Relationship Sar of Finasteride and Analogues

Synthetic Routes for Finasteride (B1672673) Derivations and Modifications

The synthesis of finasteride and its derivatives has been a subject of considerable research, aiming for more efficient and commercially viable production methods. Several synthetic strategies have been developed, often starting from readily available steroid precursors like progesterone (B1679170) or 4-androsten-3,17-dione (B8810513) (AD). ajrconline.orgresearchgate.net

Key transformations in finasteride synthesis include the construction of the 4-azasteroid A-ring and the introduction of the 17β-N-tert-butylcarboxamide side chain. researchgate.netresearchgate.net The formation of the A-ring can be achieved through methods like the Beckmann rearrangement of oximes or the oxidative decarbonylation of precursor dioxo-azasteroids. researchgate.net The crucial 17β-side chain is often introduced by reacting a 17β-carboalkoxy intermediate with t-butylamine. A specific method involves reacting the magnesium halide salt of 17β-carboalkoxy-4-aza-5α-androst-1-en-3-one with t-butylamino magnesium halide. google.com

Modifications to the finasteride structure have been explored to develop new analogues. These modifications often target the A-ring and the C-17 side chain. researchgate.net A-ring modifications have included introducing unsaturation at the Δ1 position, adding substituents at the 2- and 4-positions, and replacing the 3-carbonyl group. researchgate.net Variations in the 17-position side chain have focused on different carboxylate derivatives, such as salts, esters, and amides. researchgate.net

For instance, the synthesis of dihydrofinasteride, a metabolite and impurity of finasteride, typically involves the reduction of finasteride or related compounds. ontosight.ai The synthesis of other 4-azasteroid analogues has also been reported, sometimes involving different synthetic precursors and reaction conditions to explore their biological activities. researchgate.net

Structure-Activity Relationship (SAR) Analysis of Finasteride Analogues

The structure-activity relationship (SAR) of finasteride and its analogues provides crucial insights into the chemical features necessary for inhibiting the 5α-reductase enzyme. The 4-azasteroid scaffold is a key structural motif for inhibitory activity. wikipedia.org

Key determinants for the competitive inhibition of 5α-reductase by 4-azasteroids include:

A 4-en-3-one system in the A-ring: This feature is considered critical for the compound's inhibitory function. wikipedia.org

A lipophilic 17β-side chain: This side chain, which typically contains one or more oxygen atoms, plays a significant role in the compound's potency. wikipedia.org

Finasteride itself is an unsaturated analogue of 4-MA (4-methyl-4-aza-steroidal compound), another 4-azasteroid. wikipedia.org While 4-MA shows potent inhibition of both 5α-reductase type 1 (5α-R1) and type 2 (5α-R2), it was never marketed due to hepatotoxicity, which is potentially linked to the R2 substituent. wikipedia.org

The nature of the substituent at the 17β-position significantly influences the inhibitory activity. Increased lipophilicity of this side chain generally enhances the compound's binding potency. wikipedia.org For example, dutasteride (B1684494), another 5α-reductase inhibitor, possesses a 2,5-difluorophenyl side chain on its D-ring, contributing to its greater lipophilicity and significantly higher potency compared to finasteride. wikipedia.org

SAR studies have also explored modifications at other positions of the steroid nucleus. For example, the synthesis and evaluation of various 4-amino-2H-benzo[h]chromen-2-one analogues containing a piperazine (B1678402) moiety have been conducted to identify potent androgen receptor (AR) antagonists. nih.gov These studies help in understanding how different structural modifications can modulate the biological activity of these compounds. nih.govresearchgate.net

Table 1: SAR of Finasteride Analogues

| Compound | Key Structural Features | 5α-Reductase Inhibition | Notes |

| Finasteride | 4-azasteroid with a 4-en-3-one system and a 17β-N-tert-butylcarboxamide side chain. wikipedia.org | Primarily inhibits 5α-R2 and 5α-R3, with weaker inhibition of 5α-R1. wikipedia.org | Forms a stable enzyme-NADP-dihydrofinasteride adduct. wikipedia.org |

| Dutasteride | 4-azasteroid with a 2,5-difluorophenyl side chain at the 17β-position. wikipedia.org | Potent dual inhibitor of 5α-R1 and 5α-R2, and also inhibits 5α-R3. wikipedia.org | Increased lipophilicity enhances binding potency. wikipedia.org |

| 4-MA | 4-azasteroid with a methyl group at the 4-position. wikipedia.org | Potent dual inhibitor of 5α-R1 and 5α-R2. wikipedia.org | Never marketed due to hepatotoxicity. wikipedia.org |

| Dihydrofinasteride | Reduced form of finasteride. ontosight.ai | Pharmacological activity is likely different from finasteride. ontosight.ai | A metabolite and impurity of finasteride. ontosight.ai |

Computational Approaches in Finasteride Drug Design

Computational methods have become indispensable tools in understanding the mechanism of action of finasteride and in the design of new, more effective analogues. nih.govfrontiersin.org These approaches provide valuable insights into ligand-protein interactions and the conformational dynamics of enzyme-inhibitor complexes. nih.govnih.gov

Molecular Docking and Ligand-Protein Interaction Studies of 5α-Reductase-Finasteride Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov In the context of finasteride, docking studies have been instrumental in elucidating its interaction with the 5α-reductase enzyme. onljbioinform.comresearchgate.net

The crystal structure of human steroid 5α-reductase 2 (SRD5A2) in complex with finasteride has been resolved, revealing a unique 7-transmembrane (7-TM) structural topology. nih.govnih.govtcdb.org This structure shows an intermediate adduct of finasteride and NADPH, termed NADP-dihydrofinasteride, located within a largely enclosed binding cavity inside the transmembrane domain. nih.govnih.gov

Docking studies have identified key amino acid residues within the 5α-reductase binding pocket that are crucial for finasteride binding and the stability of the complex. These include:

E57 (Glutamic Acid 57) and Y91 (Tyrosine 91): These residues are involved in the molecular mechanisms of both the catalytic reaction and finasteride inhibition. nih.govnih.govtcdb.org

TRP56 (Tryptophan 56): This residue is involved in strong hydrogen bonding with finasteride, contributing to the stabilization of the complex. onljbioinform.com

R114 (Arginine 114) and F118 (Phenylalanine 118): These residues have been suggested to interact with the intermediate adduct of finasteride. mdpi.com

Phe219, Phe223, and Leu224: These residues are also identified as critical for ligand binding and complex stability. researchgate.net

These studies have been performed using various software tools such as AutoDock Vina, AutoDock, and GOLD (Genetic Optimisation for Ligand Docking). onljbioinform.commdpi.com The binding energies calculated from these docking studies provide a measure of the affinity of finasteride and its analogues for the enzyme. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis of Enzyme-Inhibitor Adducts

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and complexes over time. nih.gov For the 5α-reductase-finasteride system, MD simulations provide insights into the conformational changes that occur upon inhibitor binding and the stability of the resulting adduct. nih.govnih.gov

MD simulations have revealed high conformational dynamics in the cytosolic region of the 5α-reductase enzyme, which is believed to regulate the exchange of NADPH/NADP+. nih.govnih.govtcdb.org These simulations complement the static picture provided by crystal structures and docking studies by showing how the enzyme and inhibitor move and interact in a more realistic, dynamic environment.

These computational approaches, including molecular docking and MD simulations, are integral to modern drug discovery and development. frontiersin.orgbibliomed.org They not only help in understanding the molecular basis of finasteride's action but also facilitate the rational design of novel inhibitors with improved potency and selectivity. nih.govnih.gov The insights gained from these computational studies can guide the synthesis of new analogues with potentially better therapeutic profiles. acs.org

Finasteride Metabolism and Biotransformation in Preclinical Contexts

Characterization of Hepatic Metabolism Pathways (e.g., Cytochrome P450 Enzyme System, CYP3A4)

The metabolism of finasteride (B1672673) primarily occurs in the liver and is extensive. nih.gov The cytochrome P450 (CYP) enzyme system is the main driver of its biotransformation. nih.gov Specifically, research has identified Cytochrome P450 3A4 (CYP3A4) as the predominant enzyme responsible for metabolizing finasteride. nih.govdrugbank.com This has been confirmed through in vitro studies utilizing human liver microsomes. fda.govnih.gov

Identification and Characterization of Finasteride Metabolites

The biotransformation of finasteride leads to several metabolites, with two primary ones consistently identified in preclinical studies. fda.gov The main metabolic processes involve hydroxylation of the t-butyl group and ring hydroxylation at the 6-position. nih.gov

The principal metabolites are:

ω-Hydroxyfinasteride: This is a major metabolite formed through the hydroxylation of the aliphatic side chain. fda.gov It is subsequently oxidized to form a carboxylic acid derivative, finasteride-ω-oic acid. fda.govnih.gov

6α-hydroxyfinasteride: This metabolite results from the hydroxylation of the steroid ring structure. fda.govnih.gov The hydroxylation is specific to the 6α-position. nih.gov

These metabolites have been isolated and identified using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov While these metabolites are considered active, their pharmacological activity is significantly less than that of the parent compound, finasteride, retaining less than 20% of its 5α-reductase inhibitory effect. drugbank.comprobes-drugs.org In addition to these primary metabolites, glucuronide conjugates have also been identified in bile and urine, indicating phase II metabolism. nih.govebi.ac.uk

Table 1: Major Preclinical Metabolites of Finasteride

| Metabolite Name | Metabolic Pathway |

| ω-Hydroxyfinasteride | Hydroxylation of the t-butyl group |

| Finasteride-ω-oic acid | Oxidation of ω-Hydroxyfinasteride |

| 6α-hydroxyfinasteride | Ring hydroxylation at the 6α-position |

Preclinical Pharmacokinetic Profiles and Enterohepatic Circulation Studies in Animal Models

Preclinical pharmacokinetic studies of finasteride have been conducted in several animal models, including rats and dogs, revealing species-specific differences. fda.gov After oral administration, finasteride absorption is poor in rats (29-61%) but good in dogs (95%). fda.gov

In rats, finasteride undergoes significant first-pass metabolism. fda.gov The primary route of excretion is through the feces, which points to substantial biliary excretion of the drug and its metabolites. fda.govprobes-drugs.org This is a key indicator that enterohepatic circulation—a process where compounds are excreted in the bile, reabsorbed in the intestine, and returned to the liver—is likely involved in the disposition of finasteride. Studies in rats and dogs have shown that they are effective biliary eliminators, capable of excreting molecules of finasteride's size via this route. researchgate.net

In dogs, the pharmacokinetic profile also shows extensive metabolism with biliary excretion being a major pathway for clearance. fda.govhres.ca Long-acting injectable formulations have been studied in beagle dogs to evaluate pharmacokinetic and pharmacodynamic profiles for sustained drug delivery. researchgate.net

The following table summarizes key pharmacokinetic parameters of finasteride in preclinical animal models.

Table 2: Comparative Pharmacokinetic Parameters of Finasteride in Animal Models

| Parameter | Rat | Dog |

| Oral Bioavailability | 29-61% fda.gov | 95% fda.gov |

| Major Excretion Route | Feces (via bile) fda.govprobes-drugs.org | Feces (via bile) fda.gov |

| Enterohepatic Circulation | Suggested by fecal excretion fda.gov | Suggested by fecal excretion fda.gov |

Emerging Research Areas and Future Directions in Finasteride Biology

Epigenetic Regulation by Finasteride (B1672673)

Recent scientific inquiry has shifted towards understanding how finasteride may induce epigenetic modifications, which are changes that alter gene activity without changing the DNA sequence itself. These modifications are a critical area of research for explaining the persistent nature of some of finasteride's biological effects.

Finasteride is increasingly being investigated for its potential to induce epigenetic changes, such as DNA methylation and histone modifications. sidefxhub.com These processes are fundamental to gene regulation. DNA methylation typically involves the addition of a methyl group to a cytosine nucleotide in a CpG island, a region rich in cytosine and guanine (B1146940) bases, which often leads to gene silencing. researchgate.netnih.gov Histone modification, on the other hand, involves the post-translational modification of histone proteins, which can either activate or repress gene transcription depending on the specific modification.

Research suggests that finasteride's influence on the hormonal balance, specifically the reduction of dihydrotestosterone (B1667394) (DHT), may trigger these epigenetic changes. magnascientiapub.com The resulting hormonal imbalance is theorized to cause an imbalance in the acetylation and methylation of histones in neurons, potentially leading to altered gene expression. magnascientiapub.com One proposed mechanism suggests that prolonged DHT deficiency disrupts key endocrine pathways, which could lead to the silencing of gene expression through processes like DNA methylation. researchgate.net These epigenetic shifts are being explored as a potential underlying cause of long-term changes in gene expression and cellular function observed after finasteride exposure. sidefxhub.comresearchgate.net

A significant focus of epigenetic research on finasteride has been its impact on the Androgen Receptor (AR) and the steroid 5α-reductase type 2 (SRD5A2) gene. The SRD5A2 gene, which codes for the enzyme that finasteride inhibits, has been found to be a target of epigenetic modification. researchgate.netnih.gov

A pilot study identified a higher frequency of methylation in the promoter region of the SRD5A2 gene in the cerebrospinal fluid (CSF) of individuals who had used finasteride and reported persistent side effects, as compared to a control group. researchgate.netnih.govpfsfoundation.org This tissue-specific methylation pattern suggests a potential mechanism for gene silencing that could persist even after the drug is no longer present. researchgate.netnih.gov It is hypothesized that this methylation could be induced by finasteride or be a pre-existing condition that predisposes an individual to its persistent effects. nih.gov In some cases, the expression of SRD5A2 is regulated by DNA methyltransferase 1 (DNMT1), an enzyme that catalyzes DNA methylation. nih.govresearchgate.net

In addition to SRD5A2, there is evidence to suggest that finasteride can induce epigenetic changes that affect the expression of the Androgen Receptor (AR). researchgate.net Studies have noted an upregulation of AR in tissues of individuals with persistent symptoms after finasteride use. researchgate.netpfsnetwork.org This upregulation could be a consequence of the androgen-deprived environment created by finasteride, leading to a pathological deregulation of the AR. pfsnetwork.org It is theorized that epigenetic modifications such as histone acetylation and methylation could be responsible for these changes in AR expression. researchgate.net Research in this area is ongoing, with studies using advanced techniques like high-throughput sequencing to investigate changes in the chromatin landscape and methylation in the AR regulatory region. pfsnetwork.org

Mechanisms of DNA Methylation and Histone Modification in Finasteride's Biological Actions

Molecular Basis of Persistent Biological Effects Associated with Finasteride Exposure

The molecular underpinnings of persistent biological effects following finasteride exposure are a critical and evolving area of research. While the exact mechanisms are not fully elucidated, current investigations point towards a combination of factors, including lasting epigenetic changes and sustained alterations in neurosteroid signaling. nih.gov

The persistent inhibition of the 5α-reductase enzyme is a starting point, but it does not fully account for the long-lasting nature of some reported effects. nih.gov Research suggests that finasteride may induce epigenetic modifications, as discussed previously, that lead to stable changes in gene expression, particularly affecting the SRD5A2 gene and the Androgen Receptor. researchgate.netnih.govpfsnetwork.org These epigenetic marks can be self-perpetuating, offering a plausible explanation for why the biological effects might continue long after the drug has been cleared from the system.

Furthermore, studies have shown that finasteride can lead to lasting alterations in the levels of various neuroactive steroids in both plasma and cerebrospinal fluid. researchgate.net These steroids are crucial for regulating a wide range of functions in the central nervous system. The disruption of their biosynthesis and function can have widespread and persistent consequences. researchgate.net Animal models are being used to explore how these neurosteroid alterations correlate with behavioral changes and other persistent effects. pfsfoundation.org The current hypothesis is that a combination of these factors—irreversible enzyme inhibition, lasting epigenetic changes, and altered neurosteroid profiles—contributes to the persistent biological effects observed in a subset of individuals exposed to finasteride. nih.govresearchgate.net

Advanced Omics Approaches in Finasteride Research

To gain a more holistic understanding of finasteride's biological impact, researchers are increasingly turning to advanced 'omics' technologies. These approaches, including proteomics and metabolomics, allow for a large-scale study of proteins and metabolites, providing a broader view of the molecular changes induced by finasteride.

Proteomics, the large-scale study of proteins, is being utilized to identify changes in protein expression following finasteride administration. These studies provide insights into the cellular pathways affected by the drug.

One study investigating the proteome of the rat ventral prostate after chronic finasteride administration identified 37 proteins that were modulated by the treatment. nih.gov These proteins were primarily involved in protein synthesis, cellular trafficking, metabolism, and detoxification. nih.gov A notable finding was the dose-dependent up-regulation of a protein similar to L-amino-acid oxidase 1 (Lao1). nih.gov

Another proteomics study focused on the nucleus accumbens of the rat brain, a key area for reward and motivation. nih.gov This research identified significant changes in the expression of nine proteins following both acute and subchronic finasteride treatment. nih.gov These findings point to novel potential molecular targets of finasteride and may help to elucidate the underpinnings of its behavioral effects. nih.gov

Table 1: Proteins with Altered Expression in the Rat Nucleus Accumbens Following Finasteride Treatment Data sourced from a proteomics analysis. nih.gov

| Protein | Full Name | Observed Change | Potential Function |

|---|---|---|---|

| CRMP2 | Collapsin response mediator protein 2 | Altered Expression | Neuronal development and signaling |

| PSMD1 | 26S proteasome non-ATPase regulatory subunit 1 | Altered Expression | Protein degradation |

| STX18 | Syntaxin 18 | Altered Expression | Vesicle transport |

| KCNC3 | Potassium voltage-gated channel subfamily C member 3 | Altered Expression | Neuronal excitability |

| CYP255 | Cytochrome P450 family 255 | Altered Expression | Metabolism |

| GABRP | Gamma-aminobutyric acid receptor subunit pi | Altered Expression | Neurotransmission |

| GABT | 4-aminobutyrate aminotransferase | Altered Expression | GABA metabolism |

| PRPS1 | Phosphoribosyl pyrophosphate synthetase 1 | Altered Expression | Nucleotide synthesis |

| CYP2B3 | Cytochrome P450 family 2 subfamily B member 3 | Altered Expression | Metabolism |

Metabolomics studies are being conducted to analyze the global changes in small-molecule metabolites following finasteride treatment, with a particular focus on endogenous steroid profiles. These investigations have confirmed that finasteride significantly alters the landscape of steroid hormones beyond just the reduction of DHT. mdpi.comnih.govresearchgate.net

One study using liquid chromatography-mass spectrometry (LC-MS) on urine samples from individuals treated with finasteride for one year found significant differences in the concentrations of various androgens and estrogens compared to healthy controls. mdpi.comresearchgate.net The study confirmed the expected decrease in the DHT/Testosterone (B1683101) ratio but also highlighted changes in other steroid hormones, suggesting a broader impact on steroid biosynthesis. mdpi.com These findings provide a detailed look at the physiological alterations induced by finasteride and suggest that urinary estrogen levels may be an important area for future research. mdpi.comnih.gov

Another study evaluating urinary steroid profiles demonstrated that finasteride significantly reduces the production of 5α-steroids such as androsterone (B159326) and 5α-androstane-3α,17β-diol. nih.gov This highlights the widespread effect of finasteride on both C19 and C21 5α-steroid metabolism. nih.gov

Table 2: Changes in Urinary Steroid Metabolites Following Finasteride Treatment Data compiled from metabolomics studies. mdpi.comnih.gov

| Steroid Metabolite | Observed Change |

|---|---|

| Dihydrotestosterone (DHT)/Testosterone (T) Ratio | Decreased |

| Androsterone | Significantly Reduced |

| 5α-androstane-3α,17β-diol | Significantly Reduced |

| Estrone (E1) | Significantly Higher |

| Estradiol (E2) | Significantly Higher |

Proteomics Investigations of Finasteride-Induced Protein Expression Changes

Development of Novel 5α-Reductase Inhibitors and Selective Modulators

The therapeutic success of finasteride has spurred further research into new generations of 5α-reductase inhibitors with improved efficacy, selectivity, and safety profiles. The development of these novel agents is focused on several key areas, including dual isoenzyme inhibition, non-steroidal compounds to mitigate hormonal side effects, and compounds derived from natural sources.

A significant advancement has been the development of dual inhibitors that target both type 1 and type 2 5α-reductase isoenzymes. Dutasteride (B1684494), for instance, is a competitive inhibitor of all three 5α-reductase isoenzymes and demonstrates a more significant reduction in dihydrotestosterone (DHT) levels compared to finasteride. wikipedia.orgnih.govresearchgate.net Dutasteride has been shown to inhibit type 1 and type 2 isoenzymes more effectively than finasteride, leading to a greater than 90% reduction in DHT levels after one year of administration. wikipedia.orgnih.gov Another steroidal inhibitor, epristeride, acts as a noncompetitive, specific inhibitor, though its potency is less than that of finasteride or dutasteride. wikipedia.org

To address the potential for hormonal side effects associated with steroidal inhibitors, research has increasingly focused on non-steroidal 5α-reductase inhibitors. wikipedia.org These are often developed by modifying the steroidal structure, for example, by removing one or more rings. Non-steroidal inhibitors are typically competitive inhibitors of the 5α-reductase isoenzymes. wikipedia.org An example is bexlosteride, a benzo(f)quinolone derivative that acts as a 5α-reductase type 1 inhibitor. wikipedia.org Other non-steroidal approaches include benzo(c)quinolizinones, piperidones, and carboxylic acids. wikipedia.org The early non-steroidal lead compound ONO-3805 has also been a basis for the synthesis of new inhibitors. nih.gov